molecular formula C7H6BrNO2 B1377837 1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone CAS No. 1196152-59-6

1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone

Cat. No. B1377837
M. Wt: 216.03 g/mol
InChI Key: PQJJPTARULSWAN-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone is a pyridine derivative with potential applications in various areas of research and industry. It has a molecular weight of 216.03 g/mol . The IUPAC name for this compound is 1-(2-bromo-5-hydroxy-4-pyridinyl)ethanone .


Molecular Structure Analysis

The InChI code for 1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone is 1S/C7H6BrNO2/c1-4(10)5-2-7(8)9-3-6(5)11/h2-3,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone is a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Biological Studies

  • The compound has been used in the synthesis of benzothiazepine derivatives. These synthesized compounds showed significant biological activities (Gaikwad, Bhake, Bh, & Arkar, 2015).

Pyrolysis Products

  • Studies on pyrolysis products of related substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), have been conducted. These studies help in understanding the decomposition and formation of unknown substances when exposed to heat (Texter et al., 2018).

Antimicrobial Properties

Chemical Synthesis and Characterization

  • The compound and its derivatives have been characterized by various analytical methods like elemental analysis, NMR, IR Spectroscopy. This plays a crucial role in understanding the chemical nature and potential applications of such compounds (Abarca, Ballesteros, & Blanco, 2006).

Metabolism Studies

  • The in vivo metabolism of related bromo-phenethylamine compounds has been studied in rats, revealing multiple metabolic pathways. Such studies are essential for understanding how similar compounds are metabolized in living organisms (Kanamori et al., 2002).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(2-bromo-5-hydroxypyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4(10)5-2-7(8)9-3-6(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJJPTARULSWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone

CAS RN

1196152-59-6
Record name 1-(2-bromo-5-hydroxypyridin-4-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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